4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone
Overview
Description
4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and an isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like acetylcholinesterase, which is crucial in the breakdown of acetylcholine, a neurotransmitter . This inhibition can increase acetylcholine levels, potentially improving cognitive function in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)piperazine: Shares the piperazine ring and methoxyphenyl group but lacks the isoquinolinone core.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds also feature the methoxyphenyl-piperazine structure and are studied for their acetylcholinesterase inhibitory activity.
Uniqueness
What sets 4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone apart is its unique combination of the piperazine ring, methoxyphenyl group, and isoquinolinone core. This structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylisoquinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-23-15-20(18-5-3-4-6-19(18)21(23)26)22(27)25-13-11-24(12-14-25)16-7-9-17(28-2)10-8-16/h3-10,15H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTJWZNORUOXJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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